molecular formula C6H14N4O2 B046771 Adipic dihydrazide CAS No. 1071-93-8

Adipic dihydrazide

Cat. No.: B046771
CAS No.: 1071-93-8
M. Wt: 174.2 g/mol
InChI Key: IBVAQQYNSHJXBV-UHFFFAOYSA-N
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Description

Adipic dihydrazide, also known as hexanedihydrazide, is a chemical compound with the molecular formula C₆H₁₄N₄O₂. It is a white crystalline solid that is soluble in water. This compound is primarily used as a cross-linking agent in water-based emulsions and as a hardener for certain epoxy resins .

Mechanism of Action

Adipic dihydrazide (ADH) is a chemical compound used in various applications, including as a cross-linking agent in water-based emulsions and as a hardener for certain epoxy resins . This article will explore the mechanism of action of ADH, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

ADH is a homobifunctional cross-linking reagent that is specific for aldehydes . This means that it primarily interacts with aldehyde groups in various molecules. In the textile industry, for instance, it is used to cross-link proteins such as antibodies in a site-specific manner .

Mode of Action

The mode of action of ADH involves the formation of relatively stable hydrazone linkages . This occurs when ADH reacts with aldehydes, resulting in the creation of these linkages. The symmetrical structure of ADH, with a C4 backbone and reactive group of C=ONHNH2, facilitates this interaction .

Result of Action

The primary result of ADH’s action is the formation of stable hydrazone linkages . This can have various effects depending on the context. For example, in textiles, ADH can help to cross-link proteins, enhancing the properties of the textile material .

Action Environment

The action of ADH can be influenced by environmental factors. For instance, textile products containing ADH can continuously adsorb formaldehyde from the surrounding environment during storage . This suggests that the presence and concentration of aldehydes in the environment can impact the action and efficacy of ADH.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adipic dihydrazide is synthesized through the reaction of adipic acid with hydrazine hydrate. There are two main methods for its preparation:

    One-step Method: This involves the direct reaction of adipic acid with hydrazine hydrate under reflux conditions. The reaction mixture is then cooled to precipitate the product, which is filtered, washed, and dried.

    Two-step Method: This method involves the esterification of adipic acid with methanol or ethanol to form adipic acid dimethyl or diethyl ester. The ester is then reacted with hydrazine hydrate to produce this compound.

Industrial Production Methods: In industrial settings, the one-step method is often preferred due to its simplicity and lower production costs. The reaction is typically carried out in a continuous reactor, and the product is purified through crystallization and filtration .

Chemical Reactions Analysis

Adipic dihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Adipic acid and nitrogen gas.

    Reduction: Hexanediamine.

    Substitution: Hydrazones.

Comparison with Similar Compounds

Adipic dihydrazide is part of a family of dihydrazides, which includes:

Uniqueness: this compound is unique due to its balance of reactivity and stability. Its symmetrical structure and moderate solubility in water make it particularly effective in forming stable cross-linked networks in various applications .

Properties

IUPAC Name

hexanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVAQQYNSHJXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NN)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044361
Record name Hexanedihydrazide
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Molecular Weight

174.20 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Pellets or Large Crystals
Record name Hexanedioic acid, 1,6-dihydrazide
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CAS No.

1071-93-8
Record name Adipic dihydrazide
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Record name Adipic acid dihydrazide
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Record name Adipic dihydrazide
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Record name Hexanedioic acid, 1,6-dihydrazide
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Record name Adipohydrazide
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Record name ADIPIC ACID DIHYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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